

The Multifaceted Biological Activities of 5-Nitroquinoline Compounds: A Technical Guide

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Compound of Interest

Compound Name: 8-(Morpholin-4-yl)-5-nitroquinoline

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Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its diverse derivatives, 5-nitroquinolines have emerged as a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of 5-nitroquinoline compounds, with a particular focus on the well-studied derivative, nitroxoline (8-hydroxy-5-nitroquinoline). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities

5-Nitroquinoline derivatives have demonstrated significant potential in several therapeutic areas, primarily driven by their anticancer, antimicrobial, and anti-angiogenic properties. The core mechanisms often involve metal ion chelation and the induction of cellular stress pathways.

Anticancer Activity

A significant body of research highlights the potent anticancer effects of 5-nitroquinoline compounds, particularly nitroxoline.[1][2][3][4] These compounds exhibit cytotoxicity against a

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wide range of cancer cell lines. One of the primary mechanisms of their anticancer action is the inhibition of key enzymes involved in cancer progression.

Nitroxoline has been identified as a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for the proliferation of endothelial cells and, consequently, angiogenesis.[5] [6][7][8] By inhibiting MetAP2, nitroxoline effectively curtails the formation of new blood vessels that tumors require for growth and metastasis.[5][8]

Furthermore, nitroxoline has been shown to inhibit Sirtuin 1 (SIRT1), a histone deacetylase involved in cell survival and apoptosis.[6][9] Inhibition of SIRT1 leads to the activation of the tumor suppressor protein p53, which in turn can induce cell cycle arrest and apoptosis.[6][10] The dual inhibition of MetAP2 and SIRT1 by nitroxoline creates a synergistic effect that enhances its anti-angiogenic and pro-apoptotic activities.[6]

Another key pathway affected by nitroxoline is the mTOR (mammalian target of rapamycin) signaling cascade, which is a central regulator of cell growth and proliferation.[11][12] Studies have shown that nitroxoline can activate AMP-activated protein kinase (AMPK), which subsequently inhibits mTOR signaling, leading to cell cycle arrest.[12]

Some 5-nitroquinoline derivatives have also been observed to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[13]

Antimicrobial Activity

Nitroxoline is a well-established antimicrobial agent, historically used for the treatment of urinary tract infections.[14] Its broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial mechanism is largely attributed to its ability to chelate essential divalent metal ions, such as zinc (Zn²+) and iron (Fe²+), which are vital for bacterial enzyme function and biofilm formation.[15] By disrupting metal homeostasis in microbes, nitroxoline effectively inhibits their growth and proliferation.

Antiprotozoal Activity

Recent studies have also highlighted the potential of nitroxoline as an antiprotozoal agent, showing activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action is thought to be similar to its antimicrobial activity, involving the disruption of metal ion homeostasis within the parasite.



Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of nitroxoline and its derivatives against various cancer cell lines and microbial strains, presenting IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 1: Anticancer Activity of Nitroxoline and its Derivatives (IC50 Values)

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Nitroxoline	Raji	B-cell lymphoma 0.438		[16]
Nitroxoline	HUVEC	Endothelial 1.9		[5][8]
Nitroxoline	T24	Bladder Cancer	-	[9]
Nitroxoline	PC-3	Prostate Cancer	-	[17]
Nitroxoline	DU145	Prostate Cancer	-	[17]
Nitroxoline	LNCaP	Prostate Cancer	-	[17]
5- Nitrosoquinolin- 8-ol	HUVEC	Endothelial	<1	[9]

Note: Some IC₅₀ values were reported without specific numerical data in the provided search snippets.

Table 2: Antimicrobial Activity of Nitroxoline (MIC Values)



Organism	Strain Type	MIC (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference
Escherichia coli	ESBL- producing & Non-ESBL	-	8	-	[14]
Escherichia coli	Carbapenem- resistant & susceptible	-	8	32	[8]
Klebsiella pneumoniae	-	-	8	32	[8]
Enterobacter cloacae	-	-	8	16	[8]
Acinetobacter baumannii	Carbapenem- resistant & susceptible	-	2	2	[8]
Providencia rettgeri	NDM-1 strain	8	-	-	[14]
Micrococcus flavus	ATCC 10240	6.2	-	-	[18]
Staphylococc us aureus	ATCC 5048	3.1	-	-	[18]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for evaluating the biological activity of 5-nitroquinoline compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][10]



Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Compound Treatment: Treat the cells with various concentrations of the 5-nitroquinoline compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.
- MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[2]
- Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[2]
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][19][20]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:



- Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 5-nitroquinoline compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11]
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 16-20 hours.
- MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Topoisomerase Inhibition Assays

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription, making them excellent targets for anticancer drugs.[21]

1. Topoisomerase I Relaxation Assay:

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[7][22][23] The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Protocol:

- Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the test compound at various concentrations.
- Enzyme Addition: Add purified human topoisomerase I to the reaction mixture. Include a control reaction without the inhibitor and a control with no enzyme.
- Incubation: Incubate the reaction at 37°C for 30 minutes.



- Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
- Electrophoresis: Analyze the reaction products by electrophoresis on an agarose gel.
- Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV
 light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding
 increase in the amount of supercoiled DNA.
- 2. Topoisomerase II DNA Cleavage Assay:

Principle: This assay identifies compounds that stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.[12] This stabilized "cleavable complex" results in the conversion of supercoiled plasmid DNA into linear DNA.

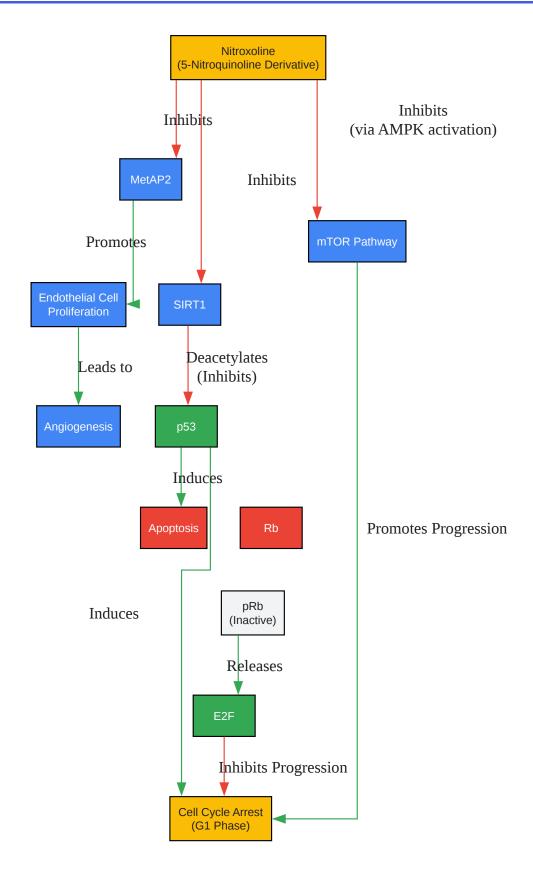
Protocol:

- Reaction Setup: Combine supercoiled plasmid DNA, assay buffer, ATP, and the test compound in a microcentrifuge tube.
- Enzyme Addition: Add purified human topoisomerase II to the mixture.
- Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavable complex.
- Complex Stabilization and Protein Digestion: Add SDS to linearize the DNA by trapping the enzyme-DNA complex, followed by proteinase K to digest the enzyme.
- Electrophoresis: Separate the DNA forms (supercoiled, relaxed, linear) on an agarose gel.
- Visualization: Stain the gel and visualize under UV light. An increase in the linear DNA band indicates that the compound stabilizes the cleavable complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 5-nitroquinoline compounds and the general workflow of the experimental protocols described above.

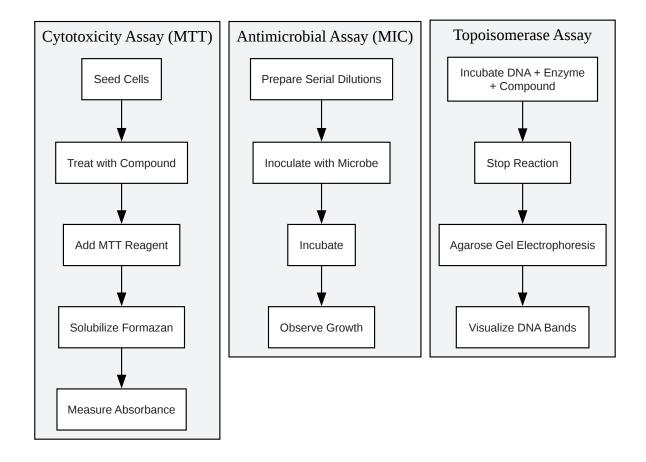




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Caption: Anticancer signaling pathway of Nitroxoline.





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Caption: General workflows for key biological assays.

Conclusion

5-Nitroquinoline compounds, exemplified by nitroxoline, represent a versatile class of molecules with significant therapeutic potential. Their multifaceted biological activities, including potent anticancer, antimicrobial, and anti-angiogenic effects, are underpinned by well-defined molecular mechanisms. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. It is intended to facilitate further research and development of this promising class of compounds for various clinical applications. The continued exploration of 5-nitroquinoline



derivatives holds considerable promise for the discovery of novel and effective therapeutic agents.

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